2-Acetoxypropanoic acid

Catalog No.
S603013
CAS No.
535-17-1
M.F
C5H8O4
M. Wt
132.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetoxypropanoic acid

CAS Number

535-17-1

Product Name

2-Acetoxypropanoic acid

IUPAC Name

2-acetyloxypropanoic acid

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

InChI

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)

InChI Key

WTLNOANVTIKPEE-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC(=O)C

Synonyms

2-acetoxypropionic acid, acetolactate, alpha-acetolactate, alpha-acetolactate, (+-)-isomer, alpha-acetolactate, (S)-isomer, alpha-acetolactate, sodium salt,(S)-isomer

Canonical SMILES

CC(C(=O)O)OC(=O)C

2-Acetoxypropanoic acid, also known as 2-acetoxypropionic acid, is an organic compound with the molecular formula C₅H₈O₄. It is characterized by the presence of an acetoxy group (-OCOCH₃) attached to a propanoic acid backbone. This compound is a colorless liquid with a slightly sweet odor and is soluble in water, alcohols, and other organic solvents. Its structural formula can be represented as:

text
O ||CH₃-C-OH | CH-COOH | H

The compound has garnered attention due to its potential applications in various fields, including organic synthesis and biochemistry.

Typical of carboxylic acids and esters. Key reactions include:

  • Esterification: It can react with alcohols to form esters, which are important in the production of various polymer materials.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield lactic acid and acetic acid.
  • Decarboxylation: It may undergo decarboxylation under certain conditions, releasing carbon dioxide and forming other compounds.

These reactions make 2-acetoxypropanoic acid a versatile intermediate in organic synthesis.

Research indicates that 2-acetoxypropanoic acid exhibits biological activity that may be beneficial in various applications. Some studies suggest that it has antimicrobial properties, which could be useful in food preservation and pharmaceutical formulations. Additionally, its derivatives have been investigated for potential anti-inflammatory effects.

The synthesis of 2-acetoxypropanoic acid can be achieved through several methods:

  • Acetoxylation of Lactic Acid: A prominent method involves the acetoxylation of lactic acid using acetic anhydride or acetic acid in the presence of catalysts such as ion-exchange resins or zeolites. This method is notable for its efficiency and selectivity .
  • Direct Esterification: The direct reaction of propanoic acid with acetic anhydride or acetyl chloride can yield 2-acetoxypropanoic acid, although this method may require stringent conditions to minimize side reactions.
  • Biotechnological Approaches: Fermentation processes utilizing specific microorganisms have also been explored for the production of 2-acetoxypropanoic acid from renewable biomass sources.

2-Acetoxypropanoic acid has several applications across different industries:

  • Chemical Intermediates: It serves as a precursor for the synthesis of various esters and polymers.
  • Pharmaceuticals: Its derivatives are being studied for potential therapeutic uses due to their biological activities.
  • Food Industry: The antimicrobial properties make it a candidate for use as a food preservative.

Studies on the interactions of 2-acetoxypropanoic acid with other compounds have shown that it can enhance the solubility and bioavailability of certain drugs when used as an excipient. Its interactions with enzymes and proteins are also under investigation to understand its potential roles in metabolic pathways.

Several compounds share structural similarities with 2-acetoxypropanoic acid, including:

Compound NameMolecular FormulaKey Features
Lactic AcidC₃H₆O₃Precursor to 2-acetoxypropanoic acid; involved in fermentation processes.
Acetic AcidC₂H₄O₂Simple carboxylic acid; used extensively in food and chemical industries.
Propanoic AcidC₃H₆O₂Straight-chain carboxylic acid; used as a preservative and flavoring agent.

Uniqueness: What sets 2-acetoxypropanoic acid apart from these compounds is its dual functional nature as both a carboxylic acid and an ester, allowing it to participate in a wider range of

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

535-17-1
3853-80-3

Dates

Modify: 2023-08-15

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